molecular formula C20H32O4 B1529693 Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate CAS No. 1403767-31-6

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate

Cat. No.: B1529693
CAS No.: 1403767-31-6
M. Wt: 336.5 g/mol
InChI Key: BGVDFETWDSGIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester functional group, a long hydroxyalkyl chain, and a methoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate typically involves the esterification of 2-(10-hydroxydecyl)-6-methoxybenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent (CrO3 in H2SO4), PCC

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: 2-(10-oxodecyl)-6-methoxybenzoate

    Reduction: 2-(10-hydroxydecyl)-6-methoxybenzyl alcohol

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and plasticizers.

Comparison with Similar Compounds

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 2-(10-hydroxydecyl)-4-methoxybenzoate: Similar structure but with the methoxy group in a different position, which can affect its reactivity and biological activity.

    Ethyl 2-(10-hydroxydecyl)-6-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its solubility and interaction with other molecules.

    This compound: Similar structure but with variations in the length of the hydroxyalkyl chain, affecting its physical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-3-24-20(22)19-17(14-12-15-18(19)23-2)13-10-8-6-4-5-7-9-11-16-21/h12,14-15,21H,3-11,13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVDFETWDSGIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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